molecular formula C25H17NO B4998305 2-(1-phenylbenzo[f]quinolin-3-yl)phenol

2-(1-phenylbenzo[f]quinolin-3-yl)phenol

Cat. No. B4998305
M. Wt: 347.4 g/mol
InChI Key: KDBJCJUZAXAWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-phenylbenzo[f]quinolin-3-yl)phenol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. This chemical compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol is not well understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Numerous studies have reported the biochemical and physiological effects of this compound. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various bacterial strains. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-phenylbenzo[f]quinolin-3-yl)phenol in lab experiments is its potential pharmacological properties. This compound has been reported to possess a wide range of activities that make it a promising candidate for drug development. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

The potential pharmacological properties of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol have generated significant interest in the scientific community. Future research directions include the development of novel drug candidates based on this compound, the elucidation of its exact mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.

Synthesis Methods

The synthesis of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol involves a multi-step process. The first step involves the condensation of 2-aminobenzophenone and benzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction using phosphorus oxychloride. The final step involves the hydrolysis of the intermediate product using sodium hydroxide to obtain the desired compound.

Scientific Research Applications

2-(1-phenylbenzo[f]quinolin-3-yl)phenol has been extensively studied for its potential pharmacological properties. It has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial activities. This chemical compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(1-phenylbenzo[f]quinolin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO/c27-24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJCJUZAXAWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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